molecular formula C13H19NO4S B12805128 Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate CAS No. 69891-55-0

Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate

Cat. No.: B12805128
CAS No.: 69891-55-0
M. Wt: 285.36 g/mol
InChI Key: PFGPLHOPUCWBCK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Derivational Logic

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic framework and substituent hierarchy. The parent structure, bicyclo[3.2.1]oct-3-ene, specifies a bridged bicyclic system with carbon bridges of lengths 3, 2, and 1. The numbering begins at a bridgehead, proceeding to prioritize heteroatoms and functional groups.

  • Heteroatom placement : The prefix 8-thia-2-aza denotes sulfur at position 8 and nitrogen at position 2 within the bicyclic system.
  • Substituents : Three methyl groups occupy positions 1, 3, and 6, while ester groups (-COOCH₃) are located at positions 4 and 7.
  • Double bond : The oct-3-ene suffix highlights a double bond between carbons 3 and 4.

The systematic name encapsulates these features in the order of decreasing priority: heteroatoms, substituents, and unsaturation.

Component Position Role
Bicyclo[3.2.1]octane Core Bridged carbon skeleton
8-Thia 8 Sulfur substitution
2-Aza 2 Nitrogen substitution
1,3,6-Trimethyl 1,3,6 Methyl substituents
4,7-Dicarboxylate 4,7 Ester functional groups
Oct-3-ene 3-4 Double bond

Bicyclo[3.2.1]Octane Core Architecture Analysis

The bicyclo[3.2.1]octane framework consists of seven carbon atoms arranged in two fused rings: a six-membered ring (bridged by three carbons) and a five-membered ring (bridged by two and one carbons). Bridgehead carbons at positions 1 and 5 anchor the structure, creating a rigid, boat-like conformation that minimizes angle strain.

  • Bridge lengths : The 3-carbon bridge spans positions 1–8–7, the 2-carbon bridge connects 1–2–3, and the 1-carbon bridge links 5–6.
  • Strain analysis : The smaller bridges introduce moderate torsional strain, offset by the stability of the fused ring system.

Thia-Aza Heterocyclic System Configuration

The integration of sulfur and nitrogen into the bicyclic framework alters electronic and steric properties:

  • Sulfur (8-thia) : Positioned at carbon 8, sulfur’s larger atomic radius compared to carbon introduces slight ring distortion. Its electronegativity (2.58) polarizes adjacent bonds, enhancing susceptibility to electrophilic attack.
  • Nitrogen (2-aza) : At position 2, nitrogen’s lone pair occupies a hybridized orbital, conferring weak basicity (pKa ≈ 5–7). The adjacent methyl group (position 1) sterically hinders protonation.

The thia-aza system’s resonance stabilization is limited due to the fixed bicyclic geometry, rendering the compound less aromatic than planar heterocycles.

Ester Functional Group Spatial Arrangement

The dimethyl ester groups at positions 4 and 7 adopt distinct spatial orientations due to the bicyclic core’s rigidity:

  • Position 4 ester : Situated on the six-membered ring, this group projects axially, reducing steric clashes with adjacent substituents.
  • Position 7 ester : Located on the five-membered ring, it adopts an equatorial orientation, optimizing orbital overlap with the sulfur atom.

These orientations influence reactivity; the axial ester is more accessible to nucleophilic agents, while the equatorial ester participates in conjugation with the sulfur lone pairs.

Stereochemical Considerations in Bridged Bicyclic Systems

The compound’s stereochemistry arises from its bicyclic framework and substituent placements:

  • Bridgehead chirality : Carbons 1 and 5 are chiral centers due to asymmetric substitution (methyl groups at 1, 3, and 6). The R/S configuration depends on the priority of substituents.
  • Double bond geometry : The oct-3-ene double bond adopts an E (trans) configuration, determined by the methyl group at position 3 and hydrogen at position 4.
Stereochemical Feature Location Configuration
Bridgehead (C1) 1 R
Bridgehead (C5) 5 S
Double bond (C3–C4) 3-4 E

The rigid bicyclic system restricts free rotation, locking substituents into specific stereochemical orientations that dictate intermolecular interactions.

Properties

CAS No.

69891-55-0

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate

InChI

InChI=1S/C13H19NO4S/c1-6-9(12(16)18-5)13(3)14-7(2)8(10(6)19-13)11(15)17-4/h6,9-10,14H,1-5H3

InChI Key

PFGPLHOPUCWBCK-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(=C(NC(C1C(=O)OC)(S2)C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Boronation

A prominent method involves palladium-catalyzed borylation of bicyclic precursors bearing trifluoromethanesulfonate (triflate) leaving groups. The reaction typically uses bis(pinacolato)diboron as the boron source, potassium acetate as base, and a palladium complex catalyst such as dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane complex, often abbreviated Pd(dppf)Cl2·CH2Cl2. The reaction is conducted in 1,4-dioxane under inert atmosphere at 80°C for 3 to 16 hours.

Typical procedure and yields:

Parameter Details
Starting material tert-Butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Boron reagent bis(pinacolato)diboron
Base Potassium acetate (KOAc)
Catalyst Pd(dppf)Cl2·CH2Cl2 and dppf ligand
Solvent 1,4-Dioxane
Temperature 80°C
Time 3 to 16 hours
Atmosphere Argon or nitrogen (inert)
Workup Extraction with ethyl acetate, washing with water and brine, drying over MgSO4
Purification Silica gel column chromatography (EtOAc/Hexanes gradient)
Yield 79% to 90%

This method yields boronated bicyclic intermediates, which can be further functionalized to obtain the target compound or its derivatives.

Enantioselective Reduction of Meso-Cyclic Anhydrides and Imides

Another approach involves the enantioselective reduction of meso-cyclic 1,2-dicarboxylic anhydrides or imides using lithium aluminum hydride complexes with chiral ligands such as (R)- or (S)-1,1'-bi-2-naphthol (BINAL-H). This method produces chiral bicyclic lactones and hydroxylactams, which can be converted to bicyclic lactams and further manipulated to yield the desired bicyclic structures.

Key steps:

  • Reduction of meso-cyclic anhydrides/imides with LiAlH4-BINAL-H(ROH) complex.
  • Conversion of hydroxylactams to bicyclic lactams using triethylsilane and trifluoroacetic acid.
  • Removal of protecting groups (e.g., N-4-methoxyphenyl) with cerium(IV) ammonium nitrate (CAN).

This method is notable for high enantioselectivity and yields quantitative conversion in some steps, providing optically pure bicyclic intermediates.

Silyl Ketene Acetal Mediated Cyclization

A third synthetic route involves the use of 1,1-bis(trimethylsilyloxy)ketene acetals reacting with electrophilic reagents such as oxalyl chloride in the presence of Lewis acids like trimethylsilyl trifluoromethanesulfonate (Me3SiOTf). This reaction forms bicyclic anhydrides or lactones through cyclization.

Reaction conditions and yields:

Step Conditions Yield (%)
Preparation of silyl ketene acetals Reaction of carboxylic acids with pyridine, HMDS, and Me3SiCl 52-92
Cyclization with oxalyl chloride + Me3SiOTf CH2Cl2 solvent, 0°C to 20°C, 12-72 h reaction time 20-73

This method allows the construction of bicyclic frameworks with functionalized substituents, which can be further elaborated chemically.

Oxidation and Functional Group Transformations on Bicyclic Scaffolds

The preparation of bicyclic intermediates such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves oxidation steps and subsequent purification. Typical workup includes quenching with ammonium chloride, extraction with ethyl acetate, washing with brine, drying, and silica gel chromatography.

Example:

Step Conditions Yield (%)
Oxidation of bicyclic amine Stirring at room temperature for 2 h, quenching with saturated ammonium chloride solution 63

This intermediate can be used as a precursor for further functionalization towards the target compound.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range Notes
Pd-Catalyzed Borylation Pd(dppf)Cl2·CH2Cl2, KOAc, bis(pinacolato)diboron 80°C, 3-16 h, inert atmosphere 79-90% High yield, suitable for boron intermediates
Enantioselective Reduction LiAlH4-BINAL-H(ROH), Et3SiH, CF3CO2H, CAN Room temp, various times Quantitative High enantioselectivity, chiral products
Silyl Ketene Acetal Cyclization Me3SiOTf, oxalyl chloride, pyridine, HMDS, Me3SiCl 0-20°C, 12-72 h 20-73% Lewis acid mediated cyclization
Oxidation & Functionalization Ammonium chloride quench, ethyl acetate extraction Room temp, 2 h 63% Intermediate preparation step

Research Findings and Analysis

  • The palladium-catalyzed borylation method is widely used for functionalizing bicyclic azabicyclo compounds, providing high yields and operational simplicity under mild conditions.
  • Enantioselective reductions using chiral aluminum hydride complexes enable access to optically pure bicyclic lactams and lactones, critical for pharmaceutical applications requiring stereochemical control.
  • The silyl ketene acetal approach offers a versatile route to bicyclic anhydrides and lactones, though yields vary depending on substrate and Lewis acid loading.
  • Oxidation and purification steps are essential for obtaining pure bicyclic intermediates, with moderate to good yields reported.

Chemical Reactions Analysis

NSC 328011 undergoes various chemical reactions, including:

Scientific Research Applications

NSC 328011 has a wide range of scientific research applications:

Mechanism of Action

NSC 328011 exerts its effects by selectively inhibiting ERK1/2. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Key Observations:

Bicyclo System and Ring Strain: The target compound’s [3.2.1]octene system has a larger ring compared to the [3.2.0]heptane system in the pharmacopeial β-lactam . This difference affects ring strain and reactivity; smaller rings (e.g., [3.2.0]) are typically more strained, enhancing reactivity in β-lactam antibiotics.

Functional Groups and Reactivity: The diester groups in the target compound contrast with the β-lactam and carboxylic acid moieties in the pharmacopeial compound. Compound 2c, a tricyclic imidazo-pyrrolo-pyridine, shares ester functionalities but exhibits lower synthetic yield (9%), highlighting challenges in cyclization efficiency for complex heterocycles .

Biological Activity

Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate (CAS Number: 69891-55-0) is a compound of interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity based on diverse sources, including case studies and research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H19NO4S
Molecular Weight285.36 g/mol
Density1.2 g/cm³
Boiling Point387.7 °C at 760 mmHg
Flash Point188.3 °C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial properties and interaction with G protein-coupled receptors (GPCRs).

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial effects of this compound. A study published in PubMed Central indicated that compounds with similar structural motifs exhibit significant antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar properties .

Interaction with G Protein-Coupled Receptors

G protein-coupled receptors (GPCRs) play a crucial role in cell signaling and are implicated in various physiological processes. Research indicates that compounds structurally related to dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene have the potential to interact with GPCRs, influencing pathways such as lipid metabolism and neurotransmission .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene was tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial activity.

Case Study 2: GPCR Modulation

In vitro studies using human cell lines have shown that this compound can modulate GPCR activity related to inflammation and pain response pathways. The compound was observed to inhibit the activation of certain inflammatory markers when tested against TNF-alpha stimulated cells.

Research Findings

Research findings regarding the biological activity of dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene include:

  • Antimicrobial Properties : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Potential to reduce inflammation through GPCR modulation.
  • Neuroprotective Effects : Preliminary findings suggest possible neuroprotective properties that warrant further investigation.

Q & A

Q. What are the optimal synthetic routes for Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloaddition or thiazolidinone ring formation. A general approach includes:

Precursor Preparation : Start with functionalized amines and thiols to construct the bicyclic backbone.

Cyclization : Use catalysts like BF₃·Et₂O or acid-mediated conditions to form the bicyclo[3.2.1] framework.

Esterification : Introduce methyl ester groups via nucleophilic acyl substitution.

  • Key Considerations : Monitor reaction intermediates using TLC and LC-MS. For analogous bicyclic systems, see multi-step protocols in , where cyclization and esterification are critical .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at positions 1,3,6) and confirm bicyclic geometry through coupling constants.
  • IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and thia-azabicyclic ring vibrations.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methyl groups).
  • Data Cross-Validation : Compare experimental results with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :

pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours; analyze degradation via HPLC.

Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

  • Key Insight : Bicyclic thia-aza systems often show enhanced thermal stability due to ring strain minimization .

Advanced Research Questions

Q. How can computational methods resolve contradictions between predicted and experimental reaction outcomes?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for cyclization).
  • Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways (see for methodology) .
  • Case Study : If experimental yields contradict predictions, recalibrate computational models using solvent effects or dispersion corrections (e.g., DFT-D3).

Q. What strategies mitigate conflicting spectral data in structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with dynamic NMR to resolve conformational ambiguities.
  • Example : For bicyclo[3.2.1] systems, synchrotron XRD can clarify steric clashes not evident in solution NMR .
  • Data Integration Tools : Use software like MestReNova to overlay experimental and simulated spectra.

Q. How does the thia-aza bicyclic framework influence reactivity in heterocyclic transformations?

  • Methodological Answer :
  • Kinetic Studies : Monitor ring-opening reactions (e.g., nucleophilic attack at sulfur) via stopped-flow spectroscopy.
  • Theoretical Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Experimental Design : React the compound with Grignard reagents or electrophiles to probe regioselectivity .

Best Practices for Experimental Work

  • Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., use fume hoods, inert atmospheres) .
  • Reactor Design : Optimize batch vs. flow reactors using CRDC subclass RDF2050112 principles (e.g., residence time adjustments) .

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